5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid
Overview
Description
5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C14H15NO4S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with tert-butoxycarbonyl (Boc) protected amines. One common method includes the use of dioxane as a solvent and triethylamine as a base . The reaction conditions often require stirring at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl, cycloalkyl, aryl, and heterocyclic amines.
Condensation Reactions: It can participate in condensation reactions with sulfur and carbonyl compounds.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Dioxane: Commonly used as a solvent.
Sulfur and α-methylene carbonyl compounds: Used in condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. In pharmaceutical applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: A precursor and structurally similar compound.
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A thiophene derivative used as a dental anesthetic.
Uniqueness
5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid is unique due to its tert-butoxycarbonyl (Boc) protection, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-9-4-5-10-8(6-9)7-11(20-10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLFQKVJBXZJON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951801 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292068-77-0 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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